REACTION_CXSMILES
|
[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N+:11]([O-])=O)[CH:5]=1.O1CCOCC1.[H][H]>[Ni].O>[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC(=C(C=C1)O)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through kieselguhr under an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on a pre-packed silica cartridge (column size 50 g)
|
Type
|
WASH
|
Details
|
eluting with 0-30% ethyl acetate in hexane
|
Type
|
CUSTOM
|
Details
|
The residue was further purified on an IST SCX-2 cartridge 20 g
|
Type
|
WASH
|
Details
|
washing with methanol (125 mL)
|
Type
|
WASH
|
Details
|
eluting with 2 M ammonia in methanol (125 mL)
|
Type
|
CUSTOM
|
Details
|
The basic eluent was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC(=C(C=C1)O)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |